![molecular formula C16H22N2O7S2 B2570396 2-((1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperidin-4-yl)sulfonyl)-N-methylacetamide CAS No. 1798677-46-9](/img/structure/B2570396.png)
2-((1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperidin-4-yl)sulfonyl)-N-methylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the sulfonyl groups, piperidine ring, and dihydrobenzo[b][1,4]dioxin ring would all contribute to its three-dimensional structure .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by its functional groups. For example, the sulfonyl groups might be susceptible to nucleophilic attack, and the piperidine ring might undergo reactions at the nitrogen atom .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfonyl groups might increase its polarity, and the cyclic structures might influence its shape and rigidity .Aplicaciones Científicas De Investigación
Enzymatic Inhibition and Molecular Synthesis
Enzyme Inhibitory Potential
The synthesis of new sulfonamides incorporating benzodioxane and acetamide moieties has been explored for their potential as enzyme inhibitors. These compounds have shown substantial inhibitory activity against yeast α-glucosidase and weak activity against acetylcholinesterase (AChE), indicating their potential for therapeutic applications in diseases related to enzyme dysfunction (Abbasi et al., 2019).
Synthesis and Characterization
The synthesis, characterization, and pharmacological evaluation of 1,3,4-oxadiazole and acetamide derivatives have been conducted. These compounds exhibited antibacterial potential, supported by hemolytic activity studies, indicating their usefulness in developing new antimicrobial agents (Nafeesa et al., 2017).
Antibacterial Agents
New N-substituted sulfonamides bearing a benzodioxane moiety have been synthesized and tested for their antibacterial activity. These compounds exhibited potent therapeutic potential against various Gram-negative and Gram-positive bacterial strains, showcasing the importance of structural modification in enhancing antibacterial efficacy (Abbasi et al., 2016).
Potential Pharmacological Activities
Anticancer and Antimicrobial Activities
The development of heterocyclic sulfonamides has been geared towards exploring their anticancer and antimicrobial properties. Novel compounds have been synthesized and evaluated for their activity against breast cancer cell lines and microbial strains, revealing some compounds with promising inhibitory effects that surpass those of reference drugs in certain cases (Debbabi et al., 2016).
Antileishmanial Agents
The synthesis of unsymmetrical sulfides and their oxidation to sulfones have been investigated for discovering potent antileishmanial agents. These studies have identified several sulfone derivatives as efficacious against the protozoan parasite Leishmania donovani, indicating a potential pathway for the development of treatments for visceral leishmaniasis (Dar et al., 2015).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-[1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperidin-4-yl]sulfonyl-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O7S2/c1-17-16(19)11-26(20,21)12-4-6-18(7-5-12)27(22,23)13-2-3-14-15(10-13)25-9-8-24-14/h2-3,10,12H,4-9,11H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSHSCAHBHJXFEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CS(=O)(=O)C1CCN(CC1)S(=O)(=O)C2=CC3=C(C=C2)OCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O7S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperidin-4-yl)sulfonyl)-N-methylacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

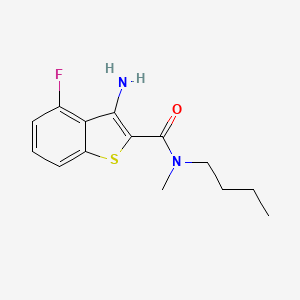
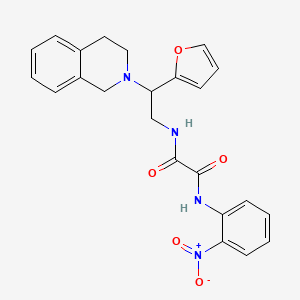
![N-(5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2570315.png)
![1-(3-Methoxyphenyl)-7-methyl-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2570317.png)
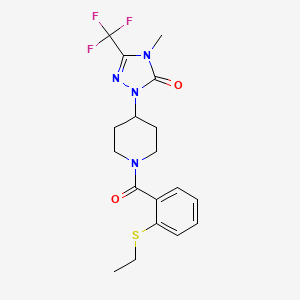
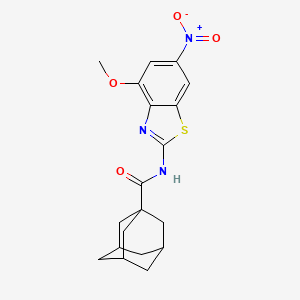
![4-[2-[(4-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazole-1-carbonyl]-N,N-diethylbenzenesulfonamide](/img/structure/B2570321.png)
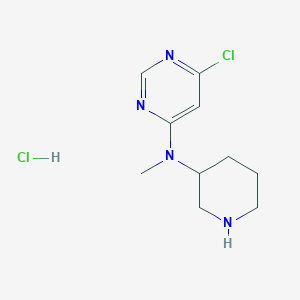
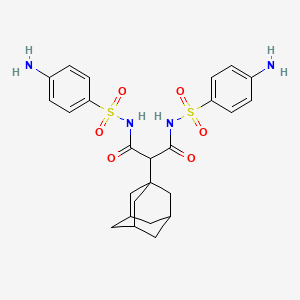
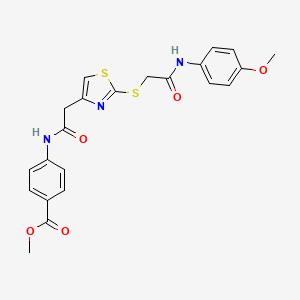
![3-Chloro-4-[(1-cyclobutylaziridin-2-yl)methoxy]-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2570327.png)
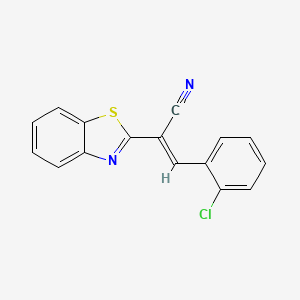
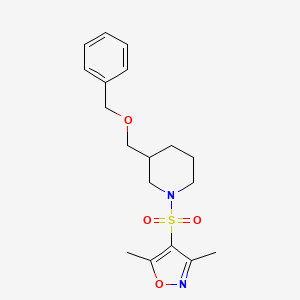
![4-[(1H-imidazol-1-yl)methyl]-N-[(thiophen-2-yl)methyl]benzamide](/img/structure/B2570336.png)